molecular formula C10H16N2O2 B2463585 Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate CAS No. 2248394-82-1

Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2463585
CAS No.: 2248394-82-1
M. Wt: 196.25
InChI Key: NHDWCJAYWRJXKT-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a fundamental structure found in many natural compounds such as heme, a component of hemoglobin .


Synthesis Analysis

Pyrrole compounds can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .


Molecular Structure Analysis

The pyrrole ring is aromatic, like benzene and imidazole rings. It has two nitrogen atoms and three carbon atoms. The lone pair of electrons on the nitrogen atom is part of the aromatic system, making pyrrole a 6 π-electron system and thus aromatic according to Hückel’s rule .


Chemical Reactions Analysis

Pyrrole compounds are involved in a wide range of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene. The most reactive position is C2, where electrophiles attack. Pyrrole can also act as a bidentate ligand in complexation reactions .


Physical and Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a characteristic odor. It’s less dense than water and soluble in water. It’s also polar due to the electronegative nitrogen .

Mechanism of Action

The mechanism of action of pyrrole-based drugs often involves interaction with biological macromolecules. The specifics would depend on the particular functional groups present in the pyrrole compound .

Safety and Hazards

Pyrrole is flammable and can cause irritation to skin and eyes. It’s harmful if swallowed and can cause respiratory irritation .

Future Directions

Pyrrole derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, and antiviral effects . Therefore, the development of new synthetic methods and the discovery of new pyrrole-based drugs are active areas of research .

Properties

IUPAC Name

tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-5-7(11)8(12-6)9(13)14-10(2,3)4/h5,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDWCJAYWRJXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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